2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine
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Overview
Description
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the purine ring, and a chloromethylphenyl group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dichloropurine and 3-(chloromethyl)benzyl chloride.
Nucleophilic Substitution: The 3-(chloromethyl)benzyl chloride undergoes a nucleophilic substitution reaction with 2,6-dichloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Optimization: Reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification: Industrial-scale purification methods, including crystallization and distillation, are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted purines with various functional groups at positions 2 and 6.
Oxidation: Oxo derivatives of the original compound.
Reduction: Methylated derivatives of the original compound.
Scientific Research Applications
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the chloromethylphenyl group at position 7.
7-Methyl-2,6-dichloropurine: Contains a methyl group instead of the chloromethylphenyl group.
2,6-Dichloro-9H-purine: Similar structure but different substitution pattern.
Uniqueness
2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine is unique due to the presence of the chloromethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
924904-13-2 |
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Molecular Formula |
C13H9Cl3N4 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
2,6-dichloro-7-[[3-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H9Cl3N4/c14-5-8-2-1-3-9(4-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2 |
InChI Key |
SMTGTLMLUZLZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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